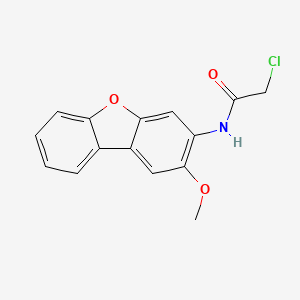
2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-acetamide (CMDA) is a small molecule that has been used in a variety of scientific research applications. CMDA is an organochlorine compound that has been studied for its potential applications in the fields of biochemistry, physiology, and molecular biology. It has been used in laboratory experiments for its ability to modify proteins and other macromolecules, and its ability to interact with various cellular components.
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
A study described the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, focusing on their potential antifungal effects against various fungi species. The synthesized compounds showed significant antifungal activity, comparable to or even exceeding that of ketoconazole against targets such as T. harzianum, A. ochraceus, C. albicans, F. solani, F. moniliforme, and F. culmorum (Kaplancıklı et al., 2013).
Spectroscopic and Quantum Mechanical Studies
Research has been conducted on spectroscopic, quantum mechanical studies, and ligand-protein interactions involving bioactive benzothiazolinone acetamide analogs. These studies included photovoltaic efficiency modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. Molecular docking studies indicated significant binding affinity, particularly for compound MFBA, suggesting potential biological applications (Mary et al., 2020).
Antibacterial Activity of Metal Complexes
The reaction of 2-acetamidobenzaldehyde with benzothiazole derivatives afforded a series of Schiff bases used for complexation reactions to obtain Zn(II) chelates. These complexes were characterized by physical, spectral, and analytical data, and screened for antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showcasing the role of the anion in antibacterial activity (Chohan et al., 2003).
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxydibenzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-14-6-10-9-4-2-3-5-12(9)20-13(10)7-11(14)17-15(18)8-16/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBCXKSTMITXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)
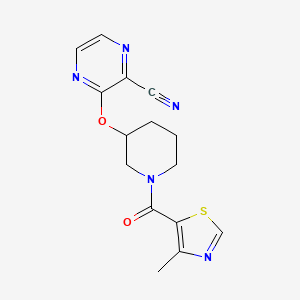


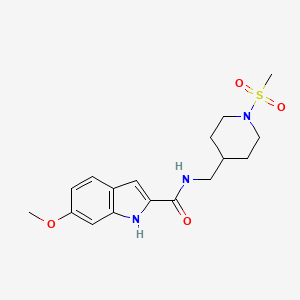

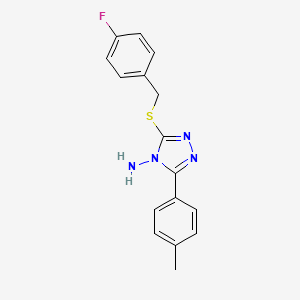
![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)
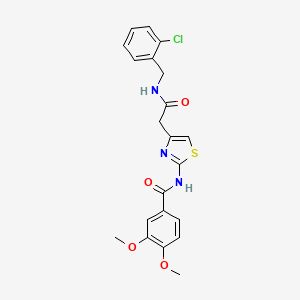
![1-(4-Fluorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2976511.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2976512.png)
